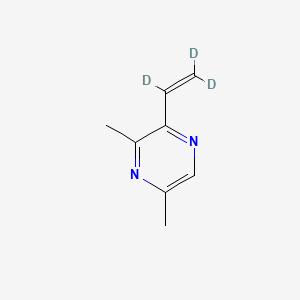
3,5-Dimethyl-2-vinylpyrazine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-2-vinylpyrazine-d3 is a deuterated labeled compound, specifically a deuterated form of 2,5-Diethyl-3-methylpyrazine . Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can significantly affect their pharmacokinetic and metabolic profiles . This compound is primarily used in scientific research as a tracer for quantitation during drug development processes .
Chemical Reactions Analysis
3,5-Dimethyl-2-vinylpyrazine-d3, like other pyrazine derivatives, can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This can occur under various conditions, often involving nucleophilic or electrophilic reagents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding pyrazine N-oxides, while reduction could lead to the formation of reduced pyrazine derivatives .
Scientific Research Applications
3,5-Dimethyl-2-vinylpyrazine-d3 is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-2-vinylpyrazine-d3 is primarily related to its role as a tracer in scientific research. The deuterium atoms in the compound allow researchers to track its movement and transformation in various biological and chemical systems . This helps in understanding the molecular targets and pathways involved in the metabolism and action of the compound .
Comparison with Similar Compounds
3,5-Dimethyl-2-vinylpyrazine-d3 is unique due to its specific isotopic labeling with deuterium. Similar compounds include other deuterated pyrazine derivatives such as:
2,5-Diethyl-3-methylpyrazine: The non-deuterated form of the compound.
2,3,5-Trimethylpyrazine: Another pyrazine derivative with different methyl group substitutions.
2-Methylpyrazine: A simpler pyrazine derivative with a single methyl group.
These compounds share similar chemical properties but differ in their specific substitutions and isotopic labeling, which can affect their reactivity and applications .
Properties
Molecular Formula |
C8H10N2 |
|---|---|
Molecular Weight |
137.20 g/mol |
IUPAC Name |
3,5-dimethyl-2-(1,2,2-trideuterioethenyl)pyrazine |
InChI |
InChI=1S/C8H10N2/c1-4-8-7(3)10-6(2)5-9-8/h4-5H,1H2,2-3H3/i1D2,4D |
InChI Key |
ZUOLEJGELMNGPM-KBWBXHAQSA-N |
Isomeric SMILES |
[2H]C(=C([2H])C1=NC=C(N=C1C)C)[2H] |
Canonical SMILES |
CC1=CN=C(C(=N1)C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(2-cyclohexylethoxy)benzoyl]-N-phenylpiperazine-1-carboxamide](/img/structure/B12363673.png)
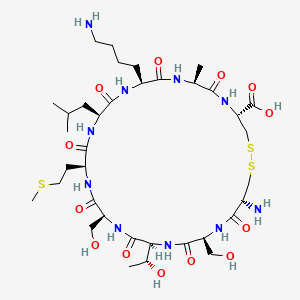
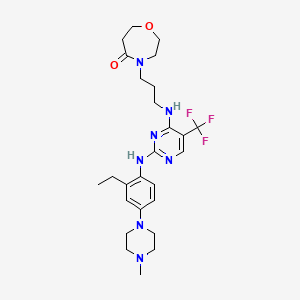
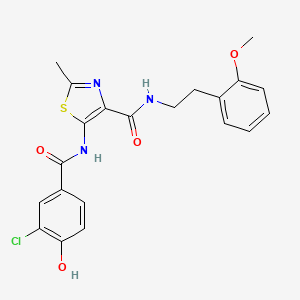
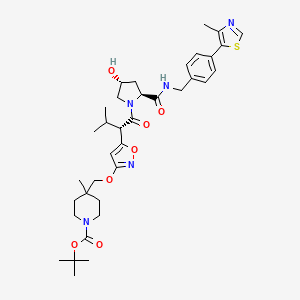
![tert-butyl N-[4-[5-carbamoyl-2-[(2-methylpyridine-3-carbonyl)amino]benzimidazol-1-yl]butyl]carbamate](/img/structure/B12363705.png)
![1-[4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuterio(113C)methyl)pyrimidine-2,4-dione](/img/structure/B12363714.png)
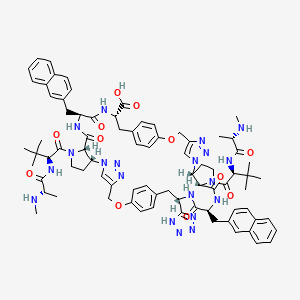
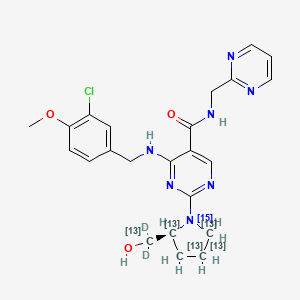
![1,2-Pyrrolidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester, (2S,4S)-](/img/structure/B12363733.png)
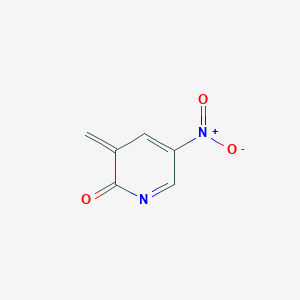

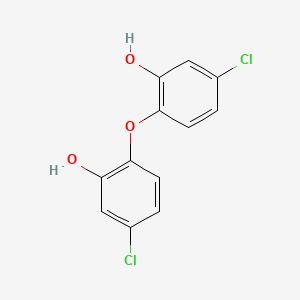
![(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21E)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione](/img/structure/B12363746.png)
